molecular formula C18H13F3N4O2 B3160962 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 866157-03-1

1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3160962
CAS No.: 866157-03-1
M. Wt: 374.3 g/mol
InChI Key: BTIJRMWCGCCZCL-UHFFFAOYSA-N
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Description

1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 866157-03-1) is a pyrazine-urea hybrid compound of significant interest in medicinal chemistry and preclinical research. With a molecular formula of C18H13F3N4O2 and a molecular weight of 374.32 g/mol, this urea derivative features a distinct molecular architecture combining a pyrazine ring and a trifluoromethylphenyl group . This structural motif is recognized for its potential in drug discovery, particularly as pyrazine derivatives bearing urea functionalities have demonstrated promising pharmacological activities in scientific literature . The incorporation of both pyrazine and urea moieties in a single molecular framework makes this compound a valuable scaffold for exploring structure-activity relationships in various biochemical contexts. Recent studies on structurally related pyrazinyl ureas have revealed their potential as blockers of Aβ-induced mitochondrial permeability transition pore (mPTP) opening, suggesting relevance to neurodegenerative disease research such as Alzheimer's disease . Furthermore, analogous pyrazine-urea hybrids have shown notable cytotoxic capabilities in vitro against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells, with some compounds demonstrating effective cell cycle arrest in the sub-G1 phase and antiangiogenic potential in experimental models . The urea functionality itself serves as a privileged scaffold in drug design, offering favorable hydrogen bonding capacity as both a donor and acceptor, which enhances interactions with various protein targets . This product is provided as a research-grade material for use in chemical biology, hit-to-lead optimization, and mechanism of action studies. It is supplied with comprehensive analytical data for verification and is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-pyrazin-2-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)12-3-1-4-13(9-12)24-17(26)25-14-5-2-6-15(10-14)27-16-11-22-7-8-23-16/h1-11H,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIJRMWCGCCZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174787
Record name N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866157-03-1
Record name N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866157-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with 3-(pyrazin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as recrystallization or distillation to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazin-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and pyrazin-2-yloxy groups.

    Reduction: Reduced forms of the urea linkage and aromatic rings.

    Substitution: Substituted derivatives at the pyrazin-2-yloxy group.

Scientific Research Applications

1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Substituents on Aryl Rings Molecular Weight Key Features Reference
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea Pyrazin-2-yloxy, 3-(trifluoromethyl)phenyl ~386.3* Pyrazine oxygen enhances H-bonding; trifluoromethyl boosts lipophilicity N/A
1-[3-(Trifluoromethyl)phenyl]-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) Thiazol-2-yl, 3-(trifluoromethyl)phenyl 534.1 Thiazole introduces sulfur; piperazine improves solubility
1-[4-(Pyridin-2-ylmethylthio)phenyl]-3-[3-(trifluoromethyl)phenyl]urea (7o) Pyridin-2-ylmethylthio, 3-(trifluoromethyl)phenyl 496.1 Sulfur linker increases flexibility; pyridine nitrogen aids binding
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea 4-Cl, 3-CF3; 3-CF3 396.2 Dual trifluoromethyl groups enhance steric bulk and electron withdrawal
1-(4-Phenoxycyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea Cyclohexyl-phenoxy, 3-(trifluoromethyl)phenyl ~380.4* Non-aromatic cyclohexyl group reduces planarity, altering binding modes

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group consistently increases logP values across analogs, improving membrane permeability. For example, compound 7o (logP ~3.3) balances lipophilicity with hydrogen-bonding capacity .
  • Synthetic Yields : Urea derivatives with electron-withdrawing groups (e.g., -CF3, -Cl) generally achieve high yields (85–88%), as seen in the 11 series .

Key Differentiators of the Target Compound

  • Pyrazine vs. Pyridine/Pyrimidine: The pyrazine-2-yloxy group provides two nitrogen atoms for dual hydrogen-bonding interactions, unlike monocyclic pyridine or pyrimidine analogs .
  • Positional Effects : The 3-(trifluoromethyl)phenyl group is meta-substituted, reducing steric hindrance compared to ortho-substituted analogs (e.g., 1-(2-(trifluoromethyl)phenyl)-3-phenylurea) .

Biological Activity

1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15_{15}H12_{12}F3_{3}N3_{3}O2_{2}
  • Molecular Weight: 345.27 g/mol

Mechanisms of Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific enzymes and cellular pathways:

  • Inhibition of Carbonic Anhydrase :
    • Compounds with a urea moiety linked to aromatic systems have shown promise as inhibitors of human carbonic anhydrase (hCA). The urea group facilitates binding to the enzyme's active site, which is crucial for catalyzing physiological reactions such as CO2_2 hydration and bicarbonate formation .
  • Anticancer Activity :
    • Recent studies indicate that derivatives of pyrazine and urea, including this compound, possess significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways .
  • Antibacterial Properties :
    • The compound has also been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Results indicated moderate antimicrobial efficacy, with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL .

Case Studies and Research Findings

Several research studies have explored the biological activities associated with this compound:

  • Study on Anticancer Effects : A study synthesized a related compound (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), which demonstrated enhanced anticancer properties compared to earlier derivatives. This study highlighted the importance of structural modifications in enhancing biological activity .
  • Carbonic Anhydrase Inhibition : Another investigation focused on the structure-activity relationship of pyrazolyl-ureas, revealing that modifications in the urea linkage can significantly affect inhibitory potency against hCA II. The most effective inhibitors exhibited IC50_{50} values in the nanomolar range, underscoring the potential of this class of compounds in therapeutic applications .

Summary Table of Biological Activities

Activity Target Efficacy Reference
Carbonic Anhydrase InhibitionHuman Carbonic Anhydrase IIIC50_{50}: Nanomolar range
AnticancerVarious Cancer Cell LinesSignificant antiproliferative effects
AntibacterialStaphylococcus aureusMIC: 250 μg/mL

Q & A

Q. What are the optimal synthetic routes for 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized for yield and purity?

The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or stepwise assembly via carbodiimide intermediates. For this compound, key steps include:

  • Pyrazine-ether linkage formation : Use nucleophilic aromatic substitution (SNAr) between pyrazin-2-ol and a halogenated phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Urea bond formation : React the intermediate amine with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane with triethylamine as a base. Monitor reaction progress via TLC (Rf values) and purify via silica gel chromatography using gradients of petroleum ether/ethyl acetate .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry (1.1–1.5 eq of isocyanate) to mitigate side reactions like oligomerization .

Q. How can researchers confirm the molecular structure and purity of this compound?

Validate the structure using:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrazine and trifluoromethylphenyl groups) and urea NH signals (δ 8.0–9.5 ppm, broad) .
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]+ calculated for C₁₈H₁₃F₃N₄O₂: 393.0962) .
  • IR spectroscopy : Detect urea C=O stretching (~1640–1680 cm⁻¹) and pyrazine C-N vibrations (~1500 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
  • Solubility/logP : Determine via shake-flask method in PBS (pH 7.4) and octanol/water partitioning .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved for structurally similar urea derivatives?

Address discrepancies via:

  • Dose-response curves : Confirm IC₅₀ values across multiple replicates to rule out assay variability .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation masking true activity .
  • Structural analogs : Compare substituent effects (e.g., pyrazine vs. pyridine rings) using SAR studies .

Q. What computational methods predict the binding interactions of this compound with biological targets?

Employ:

  • Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., PDB ID 3GG) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps for H-bond donor/acceptor sites .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

Q. How can researchers troubleshoot low yields in the final urea coupling step?

Mitigate issues by:

  • Moisture control : Use anhydrous solvents and molecular sieves to prevent isocyanate hydrolysis .
  • Catalyst screening : Test coupling agents like HOBt/DCC vs. CDI for efficiency .
  • Temperature modulation : Perform reactions at 0°C to minimize side-product formation .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Continuous flow chemistry : Optimize residence time and mixing efficiency for SNAr and urea coupling steps .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

The -CF₃ group:

  • Enhances lipophilicity : Increases logP by ~0.5–1.0 units, improving membrane permeability .
  • Metabolic resistance : Reduces oxidative metabolism due to strong C-F bonds .
  • Electron-withdrawing effects : Stabilizes urea conformation, potentially boosting target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
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1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

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